molecular formula C16H13N3O2S B5563883 2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime

2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime

Cat. No. B5563883
M. Wt: 311.4 g/mol
InChI Key: VHWJOKYPUMKXND-LICLKQGHSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime involves intricate reactions that highlight the compound's structural complexity. For example, reactions between oximes and organo-derivatives of Group III elements have been explored, showing the formation of oximates with distinct configurations and bonding to metal atoms through oxygen and nitrogen atoms. These reactions underline the nuanced synthetic pathways that can lead to or involve the compound of interest or its analogs (Pattison & Wade, 1968).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have revealed detailed insights into their crystalline forms and bonding arrangements. For instance, the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate showcases a dimeric structure with a row of five fused rings, providing a glimpse into the potential structural configurations of similar compounds (Shearer, Twiss, & Wade, 1980).

Chemical Reactions and Properties

The compound's reactivity, particularly through oxime-nitrone isomerization, has been a focus of research, illustrating its versatile chemical behavior. These studies have shown that oximes of certain pyrido[1,2-a]pyrimidine derivatives can undergo thermally induced cycloadditions, leading to fused isoxazolidine derivatives under mild conditions. Such reactions underscore the compound's reactivity and its potential for forming structurally complex derivatives (Gotoh et al., 1996).

Physical Properties Analysis

The physical properties of compounds within this chemical family, such as crystallinity, solubility, and melting points, are closely tied to their molecular structure. While specific data on 2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime might not be readily available, studies on related compounds provide valuable insights into how structural variations can affect these properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for understanding the compound's behavior in different chemical environments. For example, the interaction of pyridine-2-carbaldehyde oxime with trimethylborane reveals insights into the compound's nucleophilic and electrophilic sites, suggesting potential reactivity patterns for the compound of interest (Pattison & Wade, 1968).

Scientific Research Applications

Reaction Mechanisms and Complex Formation

Research on compounds structurally related to 2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime has primarily focused on their reaction mechanisms and the formation of various complexes. For example, Pattison and Wade (1968) explored the reactions between oximes and organo-derivatives of Group III elements, leading to the formation of crystalline oximates (Pattison & Wade, 1968). Konidaris et al. (2009) reported the initial employment of pyridine-carbaldehyde oximes in zinc(II) carboxylate chemistry, synthesizing dinuclear and trinuclear complexes (Konidaris et al., 2009).

Intramolecular Cycloaddition and Isomerization

Gotoh et al. (1996) investigated the intramolecular 1,3-dipolar cycloaddition in pyrido[1,2-a]pyrimidine systems, a process crucial for the synthesis of fused isoxazolidine derivatives (Gotoh et al., 1996). Similarly, Sun et al. (1996) explored the hydrazone-azomethine imine isomerization in these systems, contributing to the generation of pyrazolidine and pyrazoline derivatives (Sun et al., 1996).

Photoluminescence and Metal Coordination

Konidaris et al. (2012) studied the photoluminescence properties of zinc(II)-benzoate-2-pyridinealdoxime complexes, which displayed distinct photoluminescent characteristics depending on their structural configurations (Konidaris et al., 2012).

Redox Catalysis

Yoneda, Yamato, and Ono (1981) synthesized pyridodipyrimidines as new NAD-type redox catalysts, demonstrating their efficacy in the oxidation of alcohols under neutral conditions. This showcases the potential of pyrido[1,2-a]pyrimidine derivatives in catalytic applications (Yoneda et al., 1981).

Molecular Structure Analysis

Shearer, Twiss, and Wade (1980) conducted a detailed study on the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate, providing insights into the coordination and structural features of similar compounds (Shearer et al., 1980).

Environmental Applications

Gavrilović et al. (2018) discussed the environmental applications of pyrimidine derivatives, specifically in the context of green chemistry and benign oxidation protocols (Gavrilović et al., 2018).

Synthesis and Drug Delivery

Bodor, Roller, and Selk (1978) utilized a quaternary pyridinium salt, structurally related to the compound , for specific drug delivery to the brain, highlighting its potential in pharmaceutical applications (Bodor et al., 1978).

properties

IUPAC Name

2-benzylsulfanyl-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-16-13(10-17-21)15(18-14-8-4-5-9-19(14)16)22-11-12-6-2-1-3-7-12/h1-10,21H,11H2/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWJOKYPUMKXND-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=O)N3C=CC=CC3=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=C(C(=O)N3C=CC=CC3=N2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-3-[(E)-(hydroxyimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

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